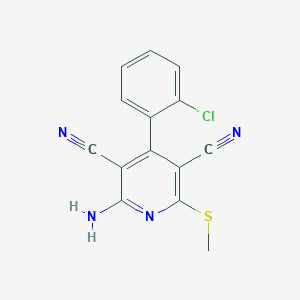

2-amino-4-(2-chlorophenyl)-6-(methylsulfanyl)pyridine-3,5-dicarbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-amino-4-(2-chlorophenyl)-6-(methylsulfanyl)pyridine-3,5-dicarbonitrile is a heterocyclic compound that features a pyridine ring substituted with amino, chlorophenyl, methylsulfanyl, and dicarbonitrile groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-(2-chlorophenyl)-6-(methylsulfanyl)pyridine-3,5-dicarbonitrile typically involves a multi-step reaction sequence. One common method involves the sequential reaction of 2-chlorobenzaldehyde, cyanothioacetamide, and malononitrile dimer in the presence of an excess of N-methylmorpholine. This reaction proceeds at room temperature (25°C) in ethanol, resulting in the formation of the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-amino-4-(2-chlorophenyl)-6-(methylsulfanyl)pyridine-3,5-dicarbonitrile undergoes various chemical reactions, including:

Substitution Reactions: The amino and chlorophenyl groups can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the sulfur and nitrogen atoms.

Cyclization Reactions: The presence of multiple reactive sites allows for cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include primary amines, formaldehyde, and various oxidizing and reducing agents. Reaction conditions typically involve mild temperatures and the use of solvents such as ethanol or methanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, aminomethylation reactions with primary amines and formaldehyde can yield substituted 2-alkylamino derivatives .

Wissenschaftliche Forschungsanwendungen

Pharmacological Potential

Research indicates that compounds similar to 2-amino-4-(2-chlorophenyl)-6-(methylsulfanyl)pyridine-3,5-dicarbonitrile exhibit various pharmacological activities. Some notable applications include:

- Anticancer Activity : Studies have shown that pyridine derivatives can inhibit tumor growth by interfering with cancer cell proliferation pathways. For instance, compounds with similar structures have been evaluated for their ability to induce apoptosis in cancer cells through mitochondrial pathways .

- Antimicrobial Properties : The compound's ability to disrupt bacterial cell membranes suggests potential use as an antimicrobial agent. Research has identified several pyridine derivatives that exhibit significant antibacterial activity against resistant strains of bacteria .

Ligand Design in Drug Development

The compound's structural features make it an attractive candidate for ligand design in drug development:

- Adenosine Receptor Modulation : It has been studied for its interactions with adenosine receptors, which play crucial roles in various physiological processes. Modulating these receptors can lead to therapeutic effects in conditions like inflammation and cancer .

- Structure-Activity Relationship Studies : The compound serves as a scaffold for developing new ligands with enhanced efficacy and selectivity towards specific biological targets.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated that similar pyridine derivatives inhibited the growth of breast cancer cells by inducing apoptosis. |

| Study B | Antimicrobial Testing | Showed that the compound exhibited significant activity against Gram-positive bacteria, suggesting its potential as a new antibiotic. |

| Study C | Adenosine Receptor Interaction | Found that modifications to the pyridine ring influenced binding affinity to adenosine receptors, highlighting the importance of structural variations in drug design. |

Wirkmechanismus

The mechanism by which 2-amino-4-(2-chlorophenyl)-6-(methylsulfanyl)pyridine-3,5-dicarbonitrile exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity and leading to therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other pyridine derivatives with amino, chlorophenyl, and dicarbonitrile groups. Examples include:

- 2-Amino-4-(2-chlorophenyl)-6-(dicyanomethyl)-1,4-dihydropyridine-3,5-dicarbonitrile

- 2-Amino-4-phenylthiazole derivatives

Uniqueness

What sets 2-amino-4-(2-chlorophenyl)-6-(methylsulfanyl)pyridine-3,5-dicarbonitrile apart is its specific combination of functional groups, which confer unique chemical reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields.

Biologische Aktivität

2-Amino-4-(2-chlorophenyl)-6-(methylsulfanyl)pyridine-3,5-dicarbonitrile, a compound belonging to the pyridine family, has garnered attention for its diverse biological activities. This article reviews the compound's synthesis, biological properties, and potential therapeutic applications based on recent research findings.

The molecular formula of this compound is C16H16ClN3S with a molecular weight of 285.78 g/mol. The compound features a pyridine ring substituted with an amino group, a chlorophenyl moiety, and a methylsulfanyl group, which contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the condensation of malononitrile with appropriate thiols and aldehydes. Recent advancements in synthetic methods have utilized pseudo-four-component reactions to streamline the process, enhancing yield and efficiency .

Anticancer Activity

Numerous studies have highlighted the anticancer properties of pyridine derivatives, including those similar to this compound. For instance:

- Cytotoxicity Assays : In vitro studies have demonstrated that derivatives of pyridine dicarbonitriles exhibit significant cytotoxic effects against various cancer cell lines, including breast (MDA-MB-231), lung (A549), and liver (HEPG2) cancers. The compound showed an effective half-maximal inhibitory concentration (IC50) ranging from 0.1 to 0.85 µM against prostate and cervical cancer cell lines .

- Mechanism of Action : The anticancer activity is believed to be mediated through the inhibition of cyclin-dependent kinases (CDK), which play crucial roles in cell cycle regulation. Molecular docking studies suggest that these compounds can effectively bind to the active site of CDK2, stabilizing through hydrogen bonds and hydrophobic interactions .

Other Biological Activities

In addition to anticancer properties, pyridine derivatives have been reported to exhibit:

- Antimicrobial Activity : Compounds within this class have shown activity against various bacterial strains, indicating potential as antimicrobial agents .

- Antidiabetic Effects : Some studies suggest that these compounds may influence glucose metabolism and possess insulin-mimetic properties .

Case Study 1: Anticancer Efficacy in Glioblastoma

A specific derivative of the pyridine scaffold was evaluated for its efficacy against glioblastoma cells. The study revealed that the compound not only inhibited cell proliferation but also enhanced cytotoxicity when combined with small molecule inhibitors targeting receptor tyrosine kinases .

Case Study 2: Molecular Docking and ADMET Analysis

In silico studies conducted on various derivatives indicated favorable pharmacokinetic profiles according to ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) criteria. These findings suggest that such compounds could be developed into viable therapeutic agents with good bioavailability .

Data Summary

Eigenschaften

IUPAC Name |

2-amino-4-(2-chlorophenyl)-6-methylsulfanylpyridine-3,5-dicarbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClN4S/c1-20-14-10(7-17)12(9(6-16)13(18)19-14)8-4-2-3-5-11(8)15/h2-5H,1H3,(H2,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIIMCPNTZSOJPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C(=C(C(=N1)N)C#N)C2=CC=CC=C2Cl)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClN4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.